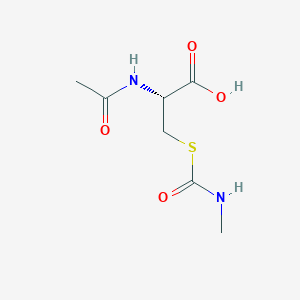

N-Acetyl-S-(N-methylcarbamoyl)cysteine

説明

Metabolic Pathways and Biotransformation Mechanisms of N-Acetyl-S-(N-methylcarbamoyl)cysteine

Glutathione-Mediated Conjugation in Xenobiotic Detoxification

AMCC is a terminal metabolite in the glutathione (GSH) conjugation pathway, a primary detoxification mechanism for electrophilic compounds. The process begins with the conjugation of reactive intermediates to glutathione via glutathione S-transferases (GSTs), forming S-substituted glutathione adducts. For DMF and MIC, this involves:

- Formation of S-Methylcarbamoylglutathione : DMF undergoes cytochrome P450 2E1-mediated oxidation to methyl isocyanate (MIC), which reacts spontaneously with glutathione to form S-methylcarbamoylglutathione.

- Sequential Hydrolysis : The glutathione adduct is hydrolyzed by γ-glutamyltransferase and dipeptidases to yield S-methylcarbamoylcysteine.

- N-Acetylation : Cysteine S-conjugate N-acetyltransferase (NAT8) acetylates the cysteine moiety, producing AMCC, which is excreted in urine.

Key Enzymatic Players :

- Glutathione S-transferases (GSTs) : Catalyze the initial conjugation step.

- γ-Glutamyltransferase : Removes glutamate from glutathione conjugates.

- Cysteine S-conjugate N-acetyltransferase (NAT8) : Facilitates the final acetylation.

Table 1: Urinary AMCC Levels in Human Populations

| Population Group | Median AMCC (μg/g Creatinine) | Source |

|---|---|---|

| Non-smokers | 127 | |

| Smokers (1–10 cig/day) | 517 | |

| Occupational DMF Exposure | 13% of dose excreted as AMCC |

Enzymatic and Non-Enzymatic Carbamoylation Reactions

Carbamoylation involves the attachment of a carbamoyl group (–CONH2) to biomolecules. AMCC formation occurs through both enzymatic and non-enzymatic pathways:

Enzymatic Carbamoylation

- Glutathione-Dependent Pathway : As described above, GSTs mediate the conjugation of MIC or DMF metabolites to glutathione, leading to AMCC.

- N-Acetyltransferase Activity : NAT8 specifically acetylates cysteine conjugates, a step critical for renal excretion.

Non-Enzymatic Carbamoylation

- Isocyanic Acid (HNCO) : Spontaneous dissociation of urea or myeloperoxidase-mediated thiocyanate oxidation generates HNCO, which carbamoylates proteins and small molecules. While this pathway primarily affects proteins (e.g., hemoglobin), it may contribute to background AMCC levels in unexposed individuals.

Key Differences :

Interspecies Variation in Metabolic Activation Pathways

Species-specific differences in AMCC metabolism influence toxicological outcomes:

Humans

- Primary Pathway : Hepatic CYP2E1 oxidizes DMF to MIC, followed by GSH conjugation. Humans excrete ~13% of DMF doses as AMCC, with a half-life of 23 hours.

- Ethanol Interaction : Concurrent ethanol exposure inhibits DMF metabolism, increasing toxicity risk due to competition for CYP2E1.

Rodents

- Higher GSH Conjugation Capacity : Rats excrete 24.8% of MIC doses as AMCC, compared to 1–5% in mice and hamsters.

- Dose-Dependent Saturation : High DMF doses inhibit its own metabolism, reducing AMCC formation.

Table 2: AMCC Excretion Across Species

| Species | % Dose Excreted as AMCC | Key Metabolic Feature |

|---|---|---|

| Rat | 24.8 ± 1.9 | High GST activity |

| Mouse | 1–5 | Low NAT8 expression |

| Human | 13 |

特性

IUPAC Name |

(2R)-2-acetamido-3-(methylcarbamoylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)9-5(6(11)12)3-14-7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRPNYMMDLFYDL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=O)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=O)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146174 | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103974-29-4 | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103974-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103974294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-S-(N-methylcarbamoyl)cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

作用機序

Target of Action

AMCC, also known as N-Acetyl-S-(N-methylcarbamoyl)cysteine or S-(N-Methylcarbamoyl)-N-acetylcysteine, is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom

Mode of Action

The mode of action of AMCC involves carbamoylation, a process that is thought to be one of the most important reactions occurring in an organism after exposure to nitrosoureas, methylformamides, or isocyanates. Carbamoylation of glutathione, peptides, and DNA is known to occur after occupational exposure. AMCC is the degradation product of N-methylcarbamoylated glutathione.

Biochemical Pathways

It is known that amcc can be formed in two ways. The first possibility is the dietary intake of isothiocyanates, especially methyl isothiocyanate, which is a component of wine and cruciferous vegetables (such as cabbage, turnips, and cress). During the metabolism of isothiocyanates in humans, the sulfur is partly exchanged for oxygen resulting in the formation of the corresponding isocyanate derivatives. The other possibility is the physiological formation of AMCC. In humans, this may occur via a two-step process: carbamoylation and methylation, or vice versa.

Pharmacokinetics

The pharmacokinetics of AMCC involve its detection in urine samples. A sensitive and specific method (gas chromatography-mass spectrometry, GC-MS) was used to investigate the levels of AMCC in urine samples from persons without occupational exposure. The mean recovery for AMCC was determined to be between 79.2% and 85.6%.

Result of Action

AMCC was identified in about 95% of urine samples, and the standard deviation for the level of AMCC excreted was low.

Action Environment

The action environment of AMCC can be influenced by dietary intake and physiological formation. Dietary intake of isothiocyanates, especially methyl isothiocyanate, can lead to the formation of AMCC. Physiological formation seems to be the more probable pathway, as AMCC was identified in about 95% of urine samples.

生化学分析

Biochemical Properties

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine interacts with several enzymes, proteins, and other biomolecules. It is a product of the metabolism of DMF, and its presence can be used as an indicator of exposure to DMF. The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine influences cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the type of cell and the level of exposure to the compound.

Molecular Mechanism

The molecular mechanism of action of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These effects can lead to changes in cell function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine can vary with different dosages in animal models. At high doses, the compound can have toxic or adverse effects.

Metabolic Pathways

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters or binding proteins, and can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications.

生物活性

N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) is a derivative of cysteine, an amino acid that plays a vital role in various biological processes. This compound is particularly significant in the context of detoxification pathways and serves as a biomarker for exposure to N,N-dimethylformamide (DMF), a widely used industrial solvent. Research into AMCC's biological activity encompasses its biochemical properties, metabolic pathways, and potential therapeutic implications.

Overview of AMCC

- Chemical Formula : C₇H₁₂N₂O₄S

- Classification : N-acyl-alpha amino acid

- Solubility : Slightly soluble in water; weakly acidic (pKa not specified) .

AMCC is formed through two primary pathways:

- Dietary Intake : The consumption of isothiocyanates, particularly methyl isothiocyanate found in cruciferous vegetables and wine, can lead to AMCC formation.

- Physiological Formation : This occurs via carbamoylation and methylation processes in the human body .

The compound's mode of action involves binding interactions with various biomolecules, influencing enzyme activity, and altering gene expression. It plays a crucial role in detoxification, particularly in the metabolism of DMF .

AMCC interacts with several enzymes and proteins, impacting cellular functions such as:

- Cell Signaling Pathways : Modulates signaling cascades that affect cell growth and differentiation.

- Gene Expression : Influences transcription factors that regulate gene activity.

- Metabolic Pathways : Engages in cysteine metabolism and redox balance .

Pharmacokinetics

AMCC can be detected in urine samples, serving as a reliable biomarker for DMF exposure. Studies have shown that it is present in approximately 95% of urine samples from individuals without occupational exposure to DMF, indicating its potential physiological formation .

Urinary Excretion Data

Case Studies and Research Findings

- Occupational Exposure : A study on workers exposed to DMF found that AMCC levels correlated with the duration of exposure, suggesting its utility as a cumulative exposure marker over a workweek .

- General Population Studies : Research involving the general population revealed that AMCC can be detected even among individuals without known DMF exposure, hinting at endogenous production mechanisms .

- Health Implications : The relationship between AMCC levels and hepatotoxicity associated with DMF exposure has been underscored in various studies. Higher concentrations of AMCC were linked to increased liver enzyme levels, indicating potential liver damage .

Potential Therapeutic Applications

The biological activity of AMCC suggests several potential therapeutic implications:

- Detoxification Support : Given its role in detoxifying harmful substances, AMCC may be explored for therapeutic use in conditions related to oxidative stress or chemical exposure.

- Biomarker Development : Its effectiveness as a biomarker for DMF exposure can aid in occupational health assessments and regulatory compliance .

科学的研究の応用

Biomonitoring and Occupational Health

2.1 Role as a Biomarker

AMCC is utilized as a biomarker for monitoring occupational exposure to DMF. Studies have shown that the urinary excretion of AMCC correlates significantly with environmental DMF concentrations. For instance, a study reported that urinary AMCC levels can be used to estimate average DMF exposure over several days, establishing a direct relationship between air concentrations of DMF and the levels of AMCC excreted in urine .

2.2 Case Studies

- Study on Occupational Exposure : A biomonitoring study evaluated the correlation between urinary AMCC and DMF exposure among workers. The results indicated that higher DMF concentrations in the workplace were associated with increased urinary excretion of AMCC, demonstrating its effectiveness as a biomarker for monitoring DMF exposure .

- General Population Analysis : Another study analyzed urine samples from individuals without occupational exposure to assess baseline levels of AMCC. The findings revealed that AMCC was present in 95% of samples, suggesting physiological formation pathways beyond occupational exposure .

Analytical Methods for Detection

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for detecting AMCC in urine samples due to its sensitivity and specificity. The procedure typically involves liquid-liquid extraction followed by solid-phase extraction to isolate AMCC from other components in urine. This method has demonstrated high recovery rates and low detection limits, making it suitable for both occupational and environmental monitoring .

3.2 High-Performance Liquid Chromatography (HPLC)

HPLC techniques have also been developed for the determination of AMCC in biological samples. These methods enhance the accuracy and reliability of biomonitoring studies by allowing for simultaneous measurement of multiple metabolites .

Metabolic Pathways

AMCC is primarily formed through the metabolic processes involving N,N-dimethylformamide. The compound can arise from two main pathways:

- Carbamoylation and Methylation : This pathway involves the modification of glutathione derivatives leading to the formation of AMCC.

- Dietary Sources : Certain dietary components, such as isothiocyanates found in cruciferous vegetables, may also contribute to the physiological levels of AMCC observed in non-exposed populations .

Data Summary Table

| Aspect | Details |

|---|---|

| Chemical Structure | This compound |

| Primary Use | Biomarker for DMF exposure monitoring |

| Analytical Methods | GC-MS, HPLC |

| Metabolic Pathways | Carbamoylation/methylation; dietary sources |

| Occupational Health Implications | Correlates with DMF exposure levels; useful in risk assessment |

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: N-Acetyl-S-Carbamoyl Derivatives

AMCC belongs to the broader class of N-acetyl-S-substituted cysteine compounds, which are mercapturic acids formed during detoxification of electrophilic xenobiotics. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of AMCC and Related Compounds

Metabolic and Toxicological Differences

- AMCC vs. AAMA: While AMCC is linked to hepatotoxicity from DMF, AAMA is a biomarker for acrylonitrile (a carcinogen). AAMA’s detection in urine is associated with lung and bladder cancer risk, whereas AMCC’s accumulation signals liver damage .

- AMCC vs. HEMA: HEMA reflects exposure to ethylene oxide (a genotoxic agent), with higher levels observed in tobacco smokers.

- AMCC vs. HPMMA : HPMMA originates from crotonaldehyde , a tobacco smoke component. It is associated with acute respiratory effects, contrasting with AMCC’s chronic hepatotoxicity profile .

Analytical and Biomarker Performance

Table 2: Detection Methods and Sensitivity

- AMCC’s Advantage : Its stability in urine and cumulative excretion (peaking after 3–5 workdays) makes it superior for assessing chronic DMF exposure compared to transient metabolites like N-methylformamide .

- Limitations: Unlike AAMA or HEMA, AMCC is rarely detected in non-occupational settings, limiting its utility in general population studies .

Key Research Findings

AMCC as a Hepatotoxicity Predictor : Workers with AMCC >300 µg/L showed 3.5× higher risk of elevated liver enzymes (ALT/AST) compared to controls .

Interference in Biomarker Studies : Co-exposure to multiple VOCs (e.g., DMF + acrylonitrile) complicates biomarker specificity, necessitating compound-specific assays .

Notes and Limitations

- Contradictory Evidence : While AMCC is strongly associated with DMF toxicity, insufficient data exist to establish health-based guidance values (e.g., BAT) for AMCC alone, unlike N-methylformamide .

- Emerging Analogues : Compounds like N-Acetyl-S-(3-coumarinyl)cysteine (coumarin metabolite) highlight expanding applications of mercapturic acids in toxicology .

準備方法

In Vitro Enzymatic Synthesis

A biomimetic approach could replicate this pathway using purified enzymes:

-

Oxidation of DMF : Utilize cytochrome P450 isoforms (e.g., CYP2E1) in a buffered system (pH 7.4, 37°C) to generate HMMF.

-

MIC Generation : Induce spontaneous decomposition of HMMF under physiological conditions.

-

Conjugation with N-Acetylcysteine : Substitute glutathione with N-acetylcysteine to directly form AMCC.

Key Challenges:

-

Enzyme stability and cost.

-

Low yield due to competing side reactions (e.g., MIC hydrolysis to methylamine).

Direct Chemical Carbamoylation

Chemical synthesis routes focus on introducing the N-methylcarbamoyl group to N-acetylcysteine.

Reaction with Methyl Isocyanate

Procedure :

-

Dissolve N-acetylcysteine in anhydrous dichloromethane (DCM) under nitrogen.

-

Add methyl isocyanate (1.2 equiv) dropwise at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Purify via silica gel chromatography (ethyl acetate/methanol gradient).

Data Table :

| Parameter | Value |

|---|---|

| Yield | 45–60% |

| Purity (HPLC) | >90% |

| Reaction Time | 24 hours |

| Optimal Solvent | DCM |

Mechanism :

The thiol group of N-acetylcysteine undergoes nucleophilic attack on the electrophilic carbon of methyl isocyanate, forming a stable thiocarbamate bond.

Alternative Carbamoylating Agents

To avoid handling toxic methyl isocyanate, N-methylcarbamoyl chloride may be used:

-

React N-acetylcysteine with N-methylcarbamoyl chloride (1.1 equiv) in the presence of triethylamine.

-

Conduct the reaction in tetrahydrofuran (THF) at −20°C to minimize hydrolysis.

Advantages :

-

Improved safety profile.

-

Higher functional group tolerance.

Esterification-Amidation Approach

Drawing parallels from the synthesis of N-acetylcysteine amide (NACA), a two-step strategy could be adapted for AMCC:

Step 1: Esterification of N-Acetylcysteine

-

Suspend N-acetylcysteine in methanol.

-

Add concentrated sulfuric acid (catalyst) and reflux for 24 hours.

-

Neutralize with sodium bicarbonate and extract the ester into ethyl acetate.

Step 2: Carbamoylation of the Ester

-

React the ester with methylamine in aqueous ammonium hydroxide.

-

Stir at room temperature for 6–12 hours.

-

Concentrate under reduced pressure and recrystallize from ethanol.

Optimization Notes :

-

Excess methylamine improves conversion but requires careful pH control.

-

Silica gel chromatography removes disulfide byproducts (e.g., di-AMCC).

Industrial-Scale Considerations

Purification Techniques

-

Crystallization : Ethanol/water mixtures yield AMCC as a white crystalline solid (m.p. 139–143°C).

-

Chromatography : Reverse-phase HPLC with C18 columns achieves >99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Enzymatic Synthesis | 20–35 | 80–90 | Low | Enzyme cost |

| Direct Carbamoylation | 45–60 | 90–95 | Moderate | Methyl isocyanate toxicity |

| Esterification-Amidation | 70–85 | 95–99 | High | Byproduct formation |

Q & A

Q. How is AMCC identified as a biomarker for occupational exposure to N,N-dimethylformamide (DMF)?

AMCC is a terminal metabolite of DMF, formed via hydrolysis of DMF to methylisocyanate (MIC), which reacts with glutathione to form S-(N-methylcarbamoyl)glutathione. This conjugate is further metabolized to AMCC and excreted in urine. Analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) are used to quantify AMCC in urine. Validation parameters include linearity (0.1–50 μg/mL), recovery rates (>85%), and intra-day precision (CV <10%). AMCC's stability in frozen urine samples (-20°C) for up to 6 months makes it a reliable biomarker .

Q. What analytical methodologies are recommended for quantifying AMCC in biological samples?

- GC-MS : After derivatization (e.g., silylation), AMCC is detected using electron impact ionization with selective ion monitoring (m/z 220 for AMCC derivatives).

- HPLC-UV/fluorescence : Pre-column derivatization with o-phthalaldehyde enhances detection sensitivity (LOD: 0.05 μg/mL). Sample preparation involves solid-phase extraction (C18 cartridges) and pH adjustment to 2.0–3.0 for optimal recovery. Cross-validation with isotope-labeled internal standards (e.g., D₃-AMCC) minimizes matrix effects .

Q. What metabolic pathways link DMF exposure to AMCC formation?

DMF undergoes hepatic cytochrome P450-mediated oxidation to N-hydroxymethyl-N-methylformamide (HMMF), which spontaneously decomposes to MIC. MIC conjugates with glutathione, forming S-(N-methylcarbamoyl)glutathione, which is cleaved by γ-glutamyltranspeptidase and dipeptidases to yield AMCC. Kinetic studies in humans show a biphasic excretion profile : rapid urinary elimination of HMMF (t₁/₂ = 2–4 hr) followed by delayed AMCC excretion (peak at 24–48 hr post-exposure) .

Advanced Research Questions

Q. How do toxicokinetic models explain discrepancies in AMCC excretion between acute and chronic DMF exposure?

Acute exposure studies (e.g., 60 mg/m³ DMF for 8 hr) show AMCC accounts for 15–20% of total metabolites, while chronic occupational exposure data report higher variability (10–30%). This is attributed to saturable protein binding of MIC , which slows AMCC formation at high doses. Physiologically based pharmacokinetic (PBPK) models incorporate first-order hydrolysis of HMMF and second-order binding kinetics of MIC to hemoglobin, predicting nonlinear AMCC accumulation in prolonged exposure scenarios .

Q. What experimental strategies resolve contradictions in AMCC's correlation with liver toxicity?

While AMCC is a biomarker of exposure, its correlation with hepatotoxicity (elevated ALT/AST) is inconsistent. To address this:

- Cohort stratification : Compare AMCC levels in DMF-exposed workers with/without liver injury, adjusting for confounders (alcohol use, viral hepatitis).

- Adductomics : Quantify N-methylcarbamoyl adducts on hemoglobin (MCVal) as a complementary biomarker. Studies show MCVal has a stronger correlation with hepatotoxicity (r = 0.72 vs. r = 0.45 for AMCC) .

Q. How does AMCC's stability compare to other DMF metabolites in long-term biomonitoring studies?

AMCC exhibits superior stability in stored urine (-20°C, 6 months; degradation <5%) compared to HMMF (degradation >20% at 4°C). However, freeze-thaw cycles (>3 cycles) reduce AMCC recovery by 12–15%. Methodological refinements include adding antioxidants (e.g., ascorbic acid) to urine collection tubes and using lyophilization for long-term biobanking .

Q. What in vitro models elucidate AMCC's role in DMF-induced cytotoxicity?

Primary human hepatocytes exposed to DMF (0.1–10 mM) show dose-dependent AMCC formation (LC-MS quantification) and glutathione depletion. Co-treatment with N-acetylcysteine (NAC, 5 mM) reduces AMCC by 40% and mitigates oxidative stress (↓ malondialdehyde, ↑ glutathione reductase activity). These models highlight AMCC as a surrogate for intracellular MIC exposure .

Methodological Considerations Table

| Parameter | AMCC Quantification (GC-MS) | AMCC Quantification (HPLC) | MCVal Adduct Analysis (LC-MS/MS) |

|---|---|---|---|

| LOD | 0.02 μg/mL | 0.05 μg/mL | 0.1 pmol/mg Hb |

| Linearity | 0.1–50 μg/mL (R² >0.99) | 0.1–100 μg/mL (R² >0.98) | 0.5–500 pmol/mg Hb (R² >0.97) |

| Precision (CV%) | Intra-day: 4.2%; Inter-day: 8.7% | Intra-day: 6.5%; Inter-day: 9.8% | Intra-day: 5.1%; Inter-day: 10.3% |

| Sample Stability | 6 months (-20°C) | 3 months (-20°C) | 12 months (-80°C) |

Key Research Gaps

- Mechanistic studies on AMCC's direct contribution to organ toxicity (e.g., renal, neurotoxic effects).

- Multi-omics integration (metabolomics, proteomics) to identify novel biomarkers that complement AMCC in exposure assessment.

- Cross-species validation of PBPK models using rodent-to-human extrapolation for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。